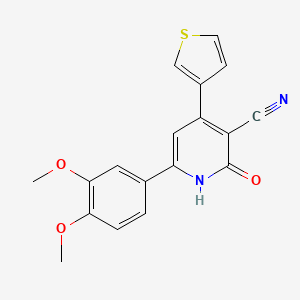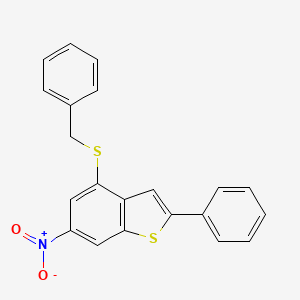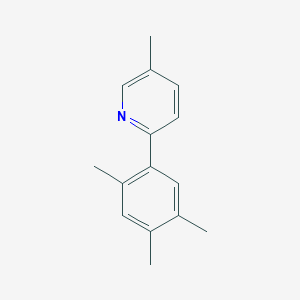![molecular formula C20H27F3N2O4 B11467646 N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11467646.png)
N-[4-acetyl-5-methyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexane carboxamide group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring through a cyclization reaction. Subsequent steps involve the introduction of the acetyl, methyl, oxolan-2-yl, and trifluoromethyl groups under controlled conditions. The final step usually involves the attachment of the cyclohexane carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, cyclohexane carboxamides, and trifluoromethyl-containing compounds. Examples include:
- N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE
- N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE
Uniqueness
The uniqueness of N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}CYCLOHEXANECARBOXAMIDE lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H27F3N2O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[4-acetyl-5-methyl-2-oxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)pyrrol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H27F3N2O4/c1-12-16(13(2)26)19(20(21,22)23,24-17(27)14-7-4-3-5-8-14)18(28)25(12)11-15-9-6-10-29-15/h14-15H,3-11H2,1-2H3,(H,24,27) |
InChI Key |
ZFEFYLCRSXFRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2CCCO2)(C(F)(F)F)NC(=O)C3CCCCC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-methyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B11467564.png)



![Ethyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11467587.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11467595.png)

![7-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11467612.png)
![4-(4-chlorophenyl)-6-(3-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11467619.png)
![2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11467627.png)

![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B11467631.png)
![4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11467651.png)
![ethyl 5-({6,7-dimethoxy-4-[(E)-{2-[(2-oxopiperidin-3-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11467656.png)
